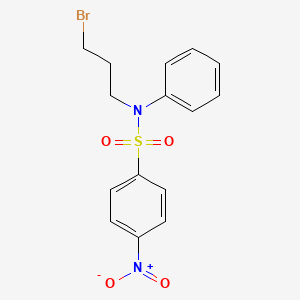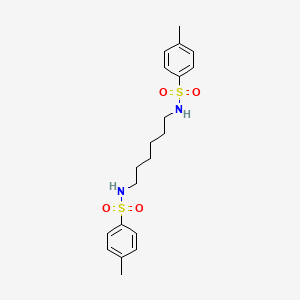![molecular formula C8H15NO2S B14004140 N-[1-(Methylsulfanyl)-4-oxopentan-3-yl]acetamide CAS No. 59900-30-0](/img/structure/B14004140.png)
N-[1-(Methylsulfanyl)-4-oxopentan-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylsulfanyl-4-oxo-pentan-3-yl)acetamide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.275 g/mol It is characterized by the presence of a methylsulfanyl group, a ketone group, and an acetamide group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylsulfanyl-4-oxo-pentan-3-yl)acetamide typically involves the reaction of ethanoic anhydride with DL-methionine . The reaction conditions often include heating and stirring to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Ethanoic anhydride and DL-methionine.
Conditions: Heating and stirring.
Product: N-(1-methylsulfanyl-4-oxo-pentan-3-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylsulfanyl-4-oxo-pentan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(1-methylsulfanyl-4-oxo-pentan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-methylsulfanyl-4-oxo-pentan-3-yl)acetamide involves its interaction with specific molecular targets. The methylsulfanyl group can participate in thiol-disulfide exchange reactions, while the ketone and acetamide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-nitro-4-oxo-3-(pentan-3-yloxy)butan-2-yl)acetamide
- N-(1-(4-methylphenyl)-4-phenylpyrazol-3-yl)acetamide
- 2-diethylamino-N-(1-dimethylamino-4-methyl-3-naphthalen-1-yl-pentan-3-yl)acetamide
Uniqueness
N-(1-methylsulfanyl-4-oxo-pentan-3-yl)acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
59900-30-0 |
|---|---|
Molecular Formula |
C8H15NO2S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
N-(1-methylsulfanyl-4-oxopentan-3-yl)acetamide |
InChI |
InChI=1S/C8H15NO2S/c1-6(10)8(4-5-12-3)9-7(2)11/h8H,4-5H2,1-3H3,(H,9,11) |
InChI Key |
PVLSTCFPIWBMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCSC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14004068.png)

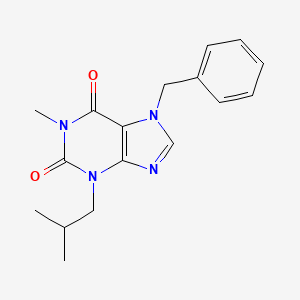

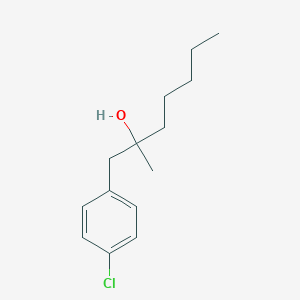


![4-[(E)-{2-Amino-4-[(carboxymethyl)amino]-6-methylpyrimidin-5-yl}diazenyl]benzoic acid](/img/structure/B14004112.png)
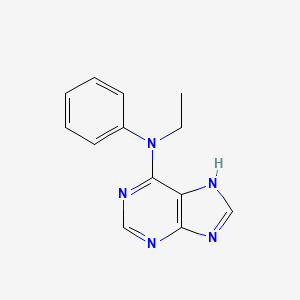
![4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14004120.png)
